molecular formula C13H12N2O2 B167981 1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid CAS No. 10022-82-9

1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid

Cat. No.: B167981
CAS No.: 10022-82-9
M. Wt: 228.25 g/mol
InChI Key: PDLKWTROCOVVOE-UHFFFAOYSA-N
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Description

1-Methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring system. The reaction typically requires methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol .

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of different catalysts, solvents, and purification techniques to obtain the desired product on a larger scale.

Chemical Reactions Analysis

1-Methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1-Methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

1-Methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid can be compared with other similar indole derivatives, such as:

The uniqueness of 1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid lies in its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.

Properties

CAS No.

10022-82-9

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C13H12N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,11,15H,6H2,1H3,(H,16,17)

InChI Key

PDLKWTROCOVVOE-UHFFFAOYSA-N

Isomeric SMILES

CC1=C2C(=C3C=CC=CC3=N2)CC(N1)C(=O)O

SMILES

CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)O

Canonical SMILES

CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)O

Synonyms

1-methyl-3,4-dihydro-beta-carboline-3-carboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid
Reactant of Route 2
1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid
Reactant of Route 3
1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid
Reactant of Route 4
1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid
Reactant of Route 5
1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid

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